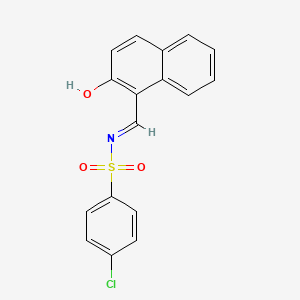
(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide” is a chemical compound with the empirical formula C20H15N3O3S2 . It is a solid substance . The compound is synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction with metal salts of M(II/III)·Cl2·nH2O (where M = Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) with the ligand results in the formation of two types of complexes [M(III)C17H19N3O5Cl] and [M(II)C17H20N3O5Cl] which adopt an octahedral geometry .Molecular Structure Analysis
The molecular structure of the compound is characterized by elemental analysis, FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The ligand behaves as a dibasic tridentate, with linkages via phenolic-O, azomethine-N, enolic-O atoms in metal (III) complexes and as a monobasic tridentate in metal (II) complexes .Chemical Reactions Analysis
The compound undergoes reactions with metal salts to form complexes . More detailed information about the specific chemical reactions that this compound undergoes is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound is a solid substance . It has been characterized by various spectroscopic techniques including FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
This compound has shown promise in resisting the growth of human pathogenic microorganisms. It was synthesized by condensing 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde in ethanol. Metal complexes of this ligand (with Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) adopt octahedral geometry. The ligand acts as a dibasic tridentate in metal (III) complexes and as a monobasic tridentate in metal (II) complexes. Notably, it exhibits good binding scores with bacterial enzymes (Adenylate kinase and Peptide deformylase) and fungal enzyme (DNA polymerase) .
Drug-Likeness Prediction
ADMET (absorption, distribution, metabolism, excretion, and toxicity) score predictions suggest that this compound has drug-like properties. It may be explored further as a potential drug candidate .
Antimicrobial Activity
In vitro studies demonstrated promising antimicrobial activity against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .
Wirkmechanismus
Target of Action
The primary targets of this compound are Adenylate kinase , Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme) . These enzymes play crucial roles in various biological processes, including energy metabolism, protein synthesis, and DNA replication, respectively.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target enzymes, potentially inhibiting their function and leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence pathways related toenergy metabolism , protein synthesis , and DNA replication .
Pharmacokinetics
An admet score has been predicted for the compound, indicating its potential as a drug-like molecule .
Result of Action
The compound’s action results in the inhibition of its target enzymes, leading to potential antimicrobial effects. In vitro studies have shown promising activity of the compound and its metal complexes against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .
Eigenschaften
IUPAC Name |
(NE)-4-chloro-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-6-8-14(9-7-13)23(21,22)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSTUSPWWHPJQL-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

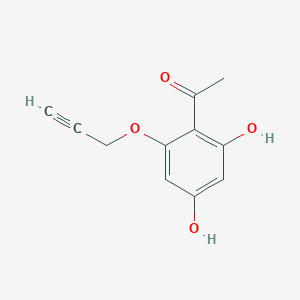
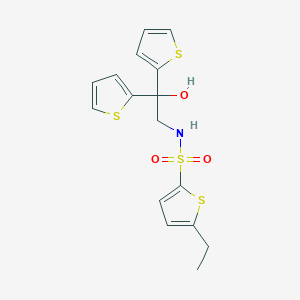

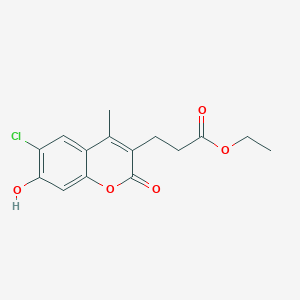
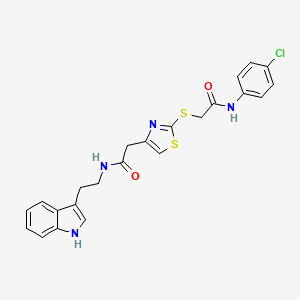
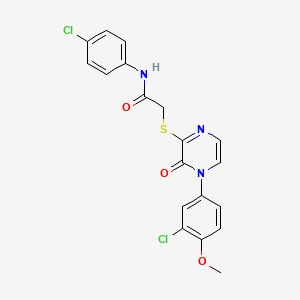
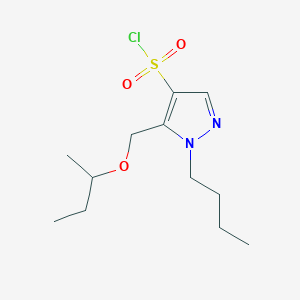
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)
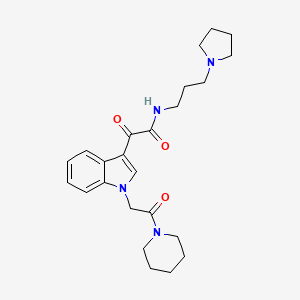
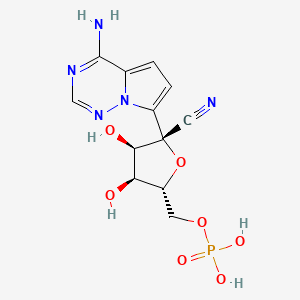
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)